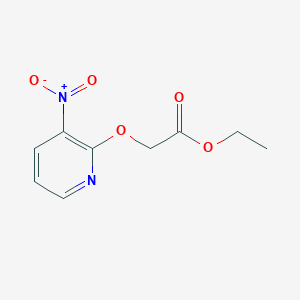

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

描述

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a compound that belongs to the class of organic compounds known as pyridine derivatives. These derivatives are known for their potent pharmacological properties and have been a part of various marketed drugs .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different reactants. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . Similarly, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate were synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate .

Molecular Structure Analysis

The molecular structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was confirmed by single-crystal X-ray diffraction studies. The crystal structure is stabilized by various intermolecular interactions, including hydrogen bonds and π interactions . The structure of ethyl-2-(4-aminophenoxy)acetate, a related compound, was also determined by X-ray crystallography, revealing a triclinic crystal system and the importance of non-covalent interactions in molecular packing .

Chemical Reactions Analysis

The reactivity of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement demonstrates the potential for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . The Rh(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate is another example of a chemical reaction that enables the construction of indazoles, showcasing the versatility of these compounds in synthesizing heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as NMR and mass spectroscopy . The optical properties

科学研究应用

Antitumor Activity

- Ethyl 2-(3-nitropyridin-2-yl)oxyacetate derivatives have been studied for their antitumor activities. In particular, their use as precursors to potent antimitotic agents, such as ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, was highlighted. These compounds have shown the ability to inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a possible mode of action in antitumor activity (Temple, Rener, Waud, & Noker, 1992).

Synthesis of Anticancer Agents

- The compound has been utilized in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds were tested for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Cytotoxicity and Inhibition of Mitosis

- Research has also focused on the structure-activity relationship of ethyl 2-(3-nitropyridin-2-yl)oxyacetate derivatives, particularly in regards to their cytotoxicity and the inhibition of mitosis in cultured leukemia cells. Findings indicated that modifications at certain positions of the compound's structure significantly affect its biological activity (Temple, Rener, Comber, & Waud, 1991).

Reactions with Nucleophiles

- The compound has been involved in studies related to the chemistry of isoxazoles, specifically in its reactions with various nucleophiles. These studies contribute to understanding the chemical properties and potential applications of this compound (Ang, Donati, Donkor, & Prager, 1992).

Synthesis of Heterocyclic Compounds

- Additionally, ethyl 2-(3-nitropyridin-2-yl)oxyacetate has been used in the synthesis of other heterocyclic compounds, such as pyrrolopyridines or imidazopyridines. These reactions showcase the versatility of the compound in creating a variety of chemically interesting and potentially useful structures (Ono, Murashima, Nishi, Nakamoto, Kato, Tamai, & Uno, 2002).

属性

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNYNOQAHFLDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403161 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |

CAS RN |

136718-78-0 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

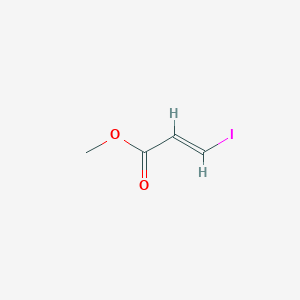

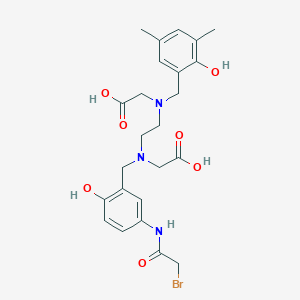

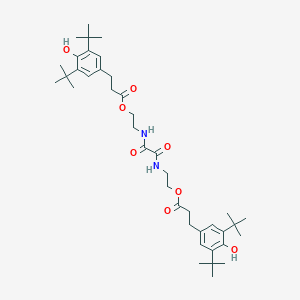

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。